6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings
Preparation Methods
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, including cyclization, condensation, and substitution reactions. One common synthetic route involves the cyclization of pyrazole derivatives with hydrazine hydrate, followed by condensation with appropriate reagents to form the isoxazole ring . Industrial production methods typically employ solvents like tetrahydrofuran to achieve high yields under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neural pathways and enzymes involved in neurotransmission .
Comparison with Similar Compounds
When compared to other similar compounds, 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure and diverse range of applications. Similar compounds include:
Pyrazoloquinolines: These compounds share a similar pyrazole ring structure but differ in their overall molecular framework.
Diphenyl-substituted pyrazolines: These compounds have similar biological activities but differ in their chemical structure and synthesis methods.
Properties
Molecular Formula |
C21H25N7O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H25N7O2/c1-7-28-9-8-16(25-28)17-10-15(19-13(4)26-30-21(19)23-17)20(29)22-11(2)18-12(3)24-27(6)14(18)5/h8-11H,7H2,1-6H3,(H,22,29) |
InChI Key |
NNNOZFCATBSPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)C4=C(N(N=C4C)C)C |
Origin of Product |
United States |
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